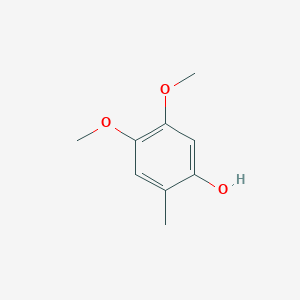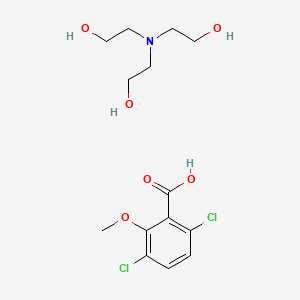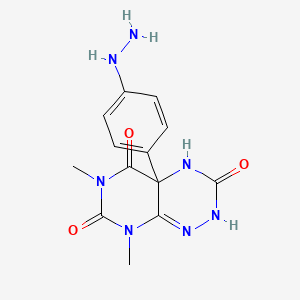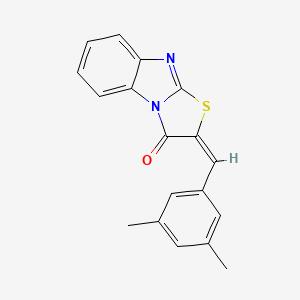
2-((3,5-Dimethylphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 4497898 is a chemical compound with significant interest in various scientific fields It is known for its unique structure and properties, which make it valuable in both research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4497898 typically involves multiple steps, starting from readily available precursors. The specific synthetic route can vary, but it generally includes:
Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of BRN 4497898 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
BRN 4497898 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
BRN 4497898 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which BRN 4497898 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism can vary depending on the context of its use, but it often involves:
Binding to Targets: The compound binds to its molecular targets, altering their activity.
Pathway Modulation: This binding can modulate various biochemical pathways, leading to the desired effects.
Cellular Effects: The changes in pathways result in specific cellular responses, which can be harnessed for therapeutic or industrial purposes.
Propiedades
Número CAS |
88498-92-4 |
|---|---|
Fórmula molecular |
C18H14N2OS |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2E)-2-[(3,5-dimethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N2OS/c1-11-7-12(2)9-13(8-11)10-16-17(21)20-15-6-4-3-5-14(15)19-18(20)22-16/h3-10H,1-2H3/b16-10+ |
Clave InChI |
WOSYCFJRYCOGJY-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)C |
SMILES canónico |
CC1=CC(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


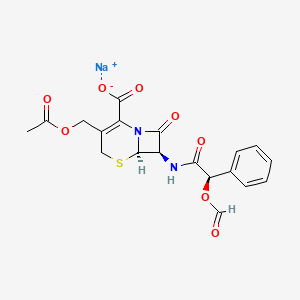
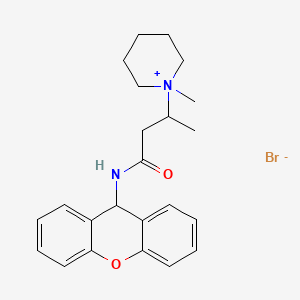

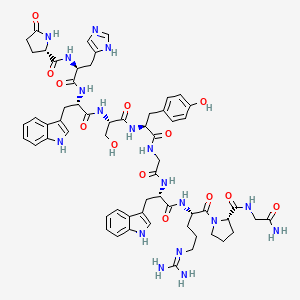
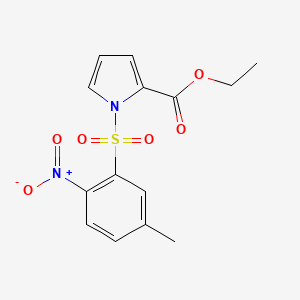
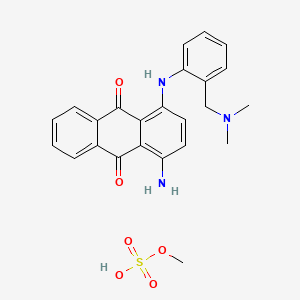
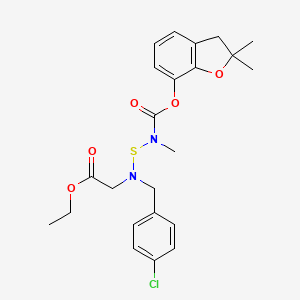
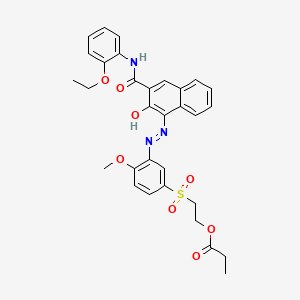
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
